3-(3-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(3-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, which is fused with a carboxamide group, a fluorobenzamido group, and a nitrophenyl group, making it a complex molecule with multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents such as acids or bases.
Introduction of Carboxamide Group: The carboxamide group can be introduced via amide bond formation, typically using carboxylic acid derivatives and amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of Fluorobenzamido Group: The fluorobenzamido group can be attached through nucleophilic substitution reactions, where a fluorobenzene derivative reacts with an amine group.
Addition of Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core or the amide groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: The fluorine atom in the fluorobenzamido group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzofuran core or amide groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
3-(3-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.
3-(3-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(3-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs with different substituents.
Properties
IUPAC Name |
3-[(3-fluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O5/c23-14-5-3-4-13(12-14)21(27)25-19-17-6-1-2-7-18(17)31-20(19)22(28)24-15-8-10-16(11-9-15)26(29)30/h1-12H,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPFSPLTPVOKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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